molecular formula C5H11NO2 B12052582 L-Valine-13C5,15N,d8

L-Valine-13C5,15N,d8

Cat. No.: B12052582
M. Wt: 131.152 g/mol
InChI Key: KZSNJWFQEVHDMF-BJZWQILWSA-N
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Description

L-Valine-13C5,15N,d8 is an isotopically labeled version of the essential amino acid L-Valine. This compound is labeled with carbon-13, nitrogen-15, and deuterium, making it a valuable tool in various scientific research applications. L-Valine is one of the twenty proteinogenic amino acids and plays a crucial role in protein synthesis, muscle growth, and tissue repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine-13C5,15N,d8 involves the incorporation of stable isotopes into the L-Valine molecule. The process typically starts with the synthesis of labeled precursors, which are then used in the production of the final compound. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced technologies and equipment to achieve high purity and yield. The production is carried out under strict quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Valine-13C5,15N,d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of keto acids, while reduction may produce amino alcohols .

Mechanism of Action

The mechanism of action of L-Valine-13C5,15N,d8 involves its incorporation into proteins and other biological molecules. The labeled isotopes allow researchers to track the compound’s behavior and interactions within biological systems. The molecular targets and pathways involved include protein synthesis, metabolic pathways, and cellular signaling processes .

Comparison with Similar Compounds

L-Valine-13C5,15N,d8 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. Similar compounds include:

    L-Valine-13C5,15N: Labeled with carbon-13 and nitrogen-15, but without deuterium.

    L-Valine-d8: Labeled with deuterium only.

    L-Valine-13C5: Labeled with carbon-13 only.

    L-Valine-15N: Labeled with nitrogen-15 only

These similar compounds offer different labeling options, allowing researchers to choose the most suitable one for their specific studies.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

131.152 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1D3,2+1D3,3+1D,4+1D,5+1,6+1

InChI Key

KZSNJWFQEVHDMF-BJZWQILWSA-N

Isomeric SMILES

[2H][13C@@]([13C](=O)O)([13C]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[2H])[15NH2]

Canonical SMILES

CC(C)C(C(=O)O)N

Origin of Product

United States

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